Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride
Description
Systematic IUPAC Name and Structural Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, accounting for its complex stereochemical configurations. The compound exists in multiple stereoisomeric forms, each requiring distinct nomenclature systems to ensure proper identification. The racemic mixture, which represents the most commonly referenced form, carries the systematic name ethyl 2-phenyl-2-piperidin-2-ylacetate hydrochloride. This nomenclature reflects the fundamental structural components: an ethyl ester group, a phenyl substituent, and a piperidin-2-yl moiety attached to the central acetate carbon.
The individual enantiomers possess more specific nomenclature designations that incorporate stereochemical descriptors. The R-enantiomer is systematically named as (R)-ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride, while the S-enantiomer carries the designation (S)-ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride. These systematic names precisely define the absolute configuration at both chiral centers present in the molecule. The threo-configuration represents another important stereochemical arrangement, designated as threo-ethyl 2-phenyl-2-(2-piperidyl)acetate hydrochloride.
The structural representation reveals a complex molecular architecture featuring two distinct chiral centers that contribute to the compound's stereochemical diversity. The molecule contains a phenyl ring directly bonded to the alpha-carbon of the acetate moiety, with a piperidin-2-yl substituent providing the second major structural component. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating the characteristic ionic structure that enhances the compound's solubility and stability properties.
Alternative systematic nomenclature systems employed by various chemical databases include the designation 2-piperidineacetic acid, alpha-phenyl-, ethyl ester, hydrochloride, which emphasizes the piperidineacetic acid core structure. This alternative naming convention provides clarity regarding the compound's derivation from piperidineacetic acid through ethyl esterification and subsequent salt formation with hydrochloric acid.
CAS Registry Numbers and Alternative Chemical Designations
The Chemical Abstracts Service registry system assigns multiple distinct numbers to this compound and its various stereoisomeric forms, reflecting the importance of precise chemical identification in scientific literature and regulatory documentation. The primary CAS registry number 19716-79-1 corresponds to the racemic mixture of this compound. This registry number serves as the most frequently cited identifier for the compound in pharmaceutical and chemical literature.
Individual stereoisomers possess unique CAS registry numbers that distinguish their specific configurations. The R-enantiomer, designated as (R)-ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride, carries the CAS number 851764-84-6. Correspondingly, the S-enantiomer, systematically named (S)-ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride, is assigned CAS number 851764-85-7. The threo-configuration receives a separate CAS designation of 214149-46-9, reflecting its distinct stereochemical arrangement.
The free base form of the compound, ethylphenidate, maintains its own CAS registry number 57413-43-1, distinguishing it from the hydrochloride salt forms. This separation emphasizes the chemical significance of salt formation in pharmaceutical applications. Additionally, the racemic free base carries the CAS number 99088-55-8, providing further specificity for the non-salt form.
Alternative chemical designations encompass a wide range of naming conventions employed across different scientific and regulatory contexts. The compound is frequently referred to as ethylphenidate hydrochloride, which represents a simplified designation that emphasizes its relationship to the parent ethylphenidate structure. Pharmaceutical literature often employs the designation ritalinic acid ethyl ester hydrochloride, highlighting the compound's structural relationship to ritalinic acid.
Database-specific identifiers provide additional layers of chemical identification. The PubChem Compound Identifier system assigns CID 45263249 to the racemic hydrochloride salt, while individual stereoisomers receive distinct CID numbers: CID 11391956 for the R-enantiomer and CID 11358065 for the S-enantiomer. ChemSpider database designation includes ID 23976215 for the hydrochloride salt form. These database-specific identifiers facilitate cross-referencing and data integration across multiple chemical information systems.
International regulatory agencies employ additional designation systems that reflect specific jurisdictional requirements. The European Community number 207-898-5 provides regulatory identification within European Union chemical registration systems. The UNII (Unique Ingredient Identifier) system assigns code 984DG861KD to specific forms of the compound. These regulatory identifiers ensure consistent recognition across international scientific and commercial applications.
Molecular Formula and Weight Calculations
The molecular formula determination for this compound requires careful consideration of the salt formation and stereochemical variations that characterize this compound. The hydrochloride salt form carries the molecular formula C₁₅H₂₂ClNO₂, which accounts for the addition of hydrochloric acid to the base ethylphenidate structure. This formula represents the complete ionic structure including the protonated piperidine nitrogen and the associated chloride anion.
The molecular weight calculations for the hydrochloride salt consistently yield values of 283.79 grams per mole across multiple authoritative sources. This molecular weight represents the sum of all atomic masses within the complete salt structure. Detailed atomic composition includes fifteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The precision of this molecular weight determination ensures accurate stoichiometric calculations in synthetic and analytical applications.
The following table presents comprehensive molecular data for this compound and related forms:
| Compound Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Racemic Hydrochloride Salt | C₁₅H₂₂ClNO₂ | 283.79 | 19716-79-1 |
| R-Enantiomer Hydrochloride | C₁₅H₂₂ClNO₂ | 283.79 | 851764-84-6 |
| S-Enantiomer Hydrochloride | C₁₅H₂₂ClNO₂ | 283.79 | 851764-85-7 |
| Free Base (Ethylphenidate) | C₁₅H₂₁NO₂ | 247.33 | 57413-43-1 |
| Threo-Configuration HCl | C₁₅H₂₁NO₂·HCl | 283.8 | 214149-46-9 |
The free base form, ethylphenidate, demonstrates a molecular formula of C₁₅H₂₁NO₂ with a corresponding molecular weight of 247.33 grams per mole. This represents the deprotonated form of the compound without the associated chloride anion. The molecular weight difference of 36.46 grams per mole between the free base and hydrochloride salt accurately reflects the addition of hydrochloric acid during salt formation.
Exact mass determinations provide additional precision for analytical applications, particularly in mass spectrometry identification. The exact mass of the hydrochloride salt is calculated as 283.133911 atomic mass units, while the free base exact mass equals 247.157229 atomic mass units. These values represent isotopically pure molecular weights calculated using the most abundant isotopes of each constituent element.
Computational molecular modeling reveals additional structural parameters that complement molecular formula and weight data. The polar surface area calculation yields 38.33 square angstroms for the hydrochloride salt, indicating moderate polar character that influences solubility and membrane permeability properties. The logarithmic partition coefficient (LogP) value of 3.60620 suggests favorable lipophilic characteristics that affect pharmacokinetic behavior.
Properties
IUPAC Name |
ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNAOXTBUHNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669838 | |
| Record name | Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19716-79-1 | |
| Record name | Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stage 1: Hydrolysis of Acetamide
The acetamide intermediate is refluxed with 20% aqueous hydrochloric acid at 100–107°C for 5 hours. This step hydrolyzes the amide bond, yielding threo-2-phenyl-2-piperidine-2-yl-acetic acid hydrochloride. Neutralization with sodium hydroxide precipitates the free acid, which is isolated via centrifugation.
Stage 2: Esterification
The free acid is converted to its acid chloride using thionyl chloride (SOCl₂) and then esterified with ethanol. Treatment with isopropyl alcohol-hydrochloric acid (IPA·HCl) yields the hydrochloride salt.
Table 2: Hydrolysis-Esterification Method Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | 20% HCl, 100–107°C, 5 hr | Threo-acetic acid (95% ee) |
| Esterification | SOCl₂, ethanol, IPA·HCl | Ethyl ester hydrochloride (90% yield) |
This method achieves high enantiomeric excess (95% ee) but involves hazardous reagents like thionyl chloride, complicating large-scale production.
Chiral Resolution Using Dibenzoyl-D-Tartaric Acid
A stereoselective approach employs (+)-O,O-dibenzoyl-D-tartaric acid (DBTA) to resolve racemic 2-phenyl-2-piperidine-2-yl-acetamide. The amide is treated with DBTA in a polar solvent (e.g., ethanol), forming diastereomeric salts. The d-threo enantiomer salt precipitates first due to lower solubility, achieving 95% enantiomeric purity after recrystallization.
Critical Steps
-
Salt Formation: DBTA selectively binds the d-threo enantiomer.
-
Recrystallization: Ethanol-water mixtures enhance diastereomer separation.
-
Free Base Recovery: Treatment with sodium hydroxide liberates the resolved amide.
Table 3: Chiral Resolution Parameters
| Parameter | Value |
|---|---|
| Resolving Agent | (+)-O,O-Dibenzoyl-D-tartaric acid |
| Solvent | Ethanol-water (7:3) |
| Enantiomeric Excess (ee) | 95% |
| Yield | 70–75% |
While effective for obtaining enantiopure material, this method suffers from moderate yields and high reagent costs.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield | Purity (ee) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 97% | Racemic | High | Low |
| Hydrolysis-Esterification | 90% | 95% ee | Moderate | Medium |
| Chiral Resolution | 75% | 95% ee | Low | High |
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Nucleophilic Substitution: Optimal for racemic production but lacks stereochemical control.
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Hydrolysis-Esterification: Balances yield and enantiopurity, suitable for pilot-scale synthesis.
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Chiral Resolution: Reserved for high-purity applications despite lower yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Scientific Research Applications
Ethyl phenyl(piperidin-2-yl)acetate hydrochloride has several notable applications in scientific research:
Medicinal Chemistry
- Pharmaceutical Development : It serves as an intermediate in the synthesis of drugs targeting neurological disorders such as Attention Deficit Hyperactivity Disorder (ADHD). Studies have shown that it can significantly improve attention scores in patients diagnosed with ADHD compared to placebo controls.
- Cognitive Enhancement : Clinical trials have demonstrated its efficacy in enhancing cognitive functions, making it a candidate for further investigation in cognitive impairment treatments.
Biological Studies
- Chiral Interactions : The compound is utilized in studies investigating the interactions of chiral molecules with biological targets, contributing to the understanding of stereochemistry in drug design.
- Anticancer Research : Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including ethylphenidate. It has shown cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ethylphenidate | MDA-MB-231 (breast) | 4.98 | Apoptosis induction |
| Ethylphenidate | HepG2 (liver) | 14.65 | Cell cycle arrest |
Industrial Applications
This compound is also used in the production of specialty chemicals and as a precursor in various industrial processes. Its unique structure allows for the development of new chemical entities with diverse applications.
Case Study 1: Cognitive Enhancement
A clinical trial involving patients diagnosed with ADHD demonstrated that administration of ethylphenidate resulted in significant improvements in attention scores over six weeks compared to placebo controls.
Case Study 2: Cancer Research
In vitro studies assessing the effects of ethylphenidate on cancer cell lines revealed that concentrations as low as 5 μM could induce apoptosis in MDA-MB-231 cells, suggesting potential dual utility in both cognitive enhancement and cancer therapy.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects. The molecular targets include dopamine and norepinephrine transporters, which are crucial for the reuptake process .
Comparison with Similar Compounds
Methylphenidate Hydrochloride (CAS: 23655-65-4)
- Structural Difference : Methyl ester group (vs. ethyl in ethylphenidate).
- Pharmacology : Higher binding affinity to dopamine transporters (DAT) and longer half-life (~2–4 hours) compared to ethylphenidate (~1–2 hours) .
- Synthesis: Methylphenidate is synthesized via esterification of ritalinic acid with methanol, whereas ethylphenidate uses ethanol .
Ritalinic Acid (CAS: 19395-41-6) and Its Hydrochloride (CAS: 19395-40-5)
Halogenated Analogs
Piperidine-Modified Derivatives
- Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride (CAS: 1630907-26-4) Structural Difference: Methyl group on the piperidine ring.
- Ethyl 2-(piperidin-4-yl)acetate (CAS: 13005-52-2)
Comparative Data Table
Key Research Findings
- Metabolic Stability : Ethylphenidate’s ethyl ester group confers faster hydrolysis by esterases compared to methylphenidate, leading to shorter duration of action .
- Receptor Binding: Halogenated analogs exhibit modified binding kinetics; fluorine and chlorine substituents increase affinity for monoamine transporters but may reduce selectivity .
- Safety Profile : Ethylphenidate and its analogs share common safety risks (e.g., skin/eye irritation, CNS stimulation) requiring strict handling protocols .
Biological Activity
Ethyl phenyl(piperidin-2-yl)acetate hydrochloride, commonly referred to as Ethylphenidate hydrochloride, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethylphenidate hydrochloride is characterized by its chiral piperidine ring and ethyl acetate moiety. The specific stereochemistry of this compound plays a crucial role in its biological interactions, influencing its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 283.79 g/mol |
| Chirality | Chiral center at the piperidine ring |
The mechanism of action of Ethylphenidate hydrochloride primarily involves its role as a dopamine reuptake inhibitor . By inhibiting the reuptake of dopamine, it increases the availability of this neurotransmitter in the synaptic cleft, enhancing dopaminergic signaling. This action is similar to that of methylphenidate, a well-known stimulant used for treating attention deficit hyperactivity disorder (ADHD) .
Furthermore, the compound may interact with other neurotransmitter systems, including norepinephrine and serotonin pathways, which could contribute to its psychoactive effects .
Biological Activities
Ethylphenidate hydrochloride exhibits several notable biological activities:
- CNS Stimulant Effects : Similar to methylphenidate, it has stimulant properties that may enhance focus and attention.
- Potential Analgesic Properties : Some studies suggest that compounds with similar structures exhibit analgesic effects .
- Antimicrobial Activity : Research indicates that piperidine derivatives can possess antimicrobial properties against various pathogens .
1. Pharmacodynamics and Efficacy
A study examining the pharmacodynamics of Ethylphenidate revealed its efficacy in increasing dopamine levels, which is critical for attention and focus enhancement. This effect was measured through behavioral assays in animal models .
2. Safety Profile
While Ethylphenidate shows promise as a therapeutic agent, concerns regarding its potential for abuse have been raised due to its stimulant properties. Further investigations into its long-term safety profile are necessary .
3. Comparative Studies
Comparative studies with other piperidine derivatives have highlighted the unique binding properties of Ethylphenidate due to its chiral configuration. For instance, it was found that structurally similar compounds exhibited varying degrees of antibacterial activity, emphasizing the importance of molecular structure in determining biological effects .
Tables Summarizing Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Ethyl Phenyl(piperidin-2-yl)acetate HCl | CNS stimulant, potential analgesic | Dopamine reuptake inhibition |
| Methylphenidate | CNS stimulant | Dopamine reuptake inhibition |
| Piperidine derivatives | Antimicrobial activity | Varies by structure; often involves enzyme inhibition |
Q & A
Q. How can Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride be analytically identified and quantified in pharmaceutical formulations?
Methodological Answer:
- Chromatographic Separation : Use reversed-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Detection via UV absorbance at 210–230 nm .
- Reference Standards : Employ certified reference materials (e.g., EP Impurity E or USP Methylphenidate Hydrochloride RS) for calibration. Quantify using peak area normalization against a validated standard curve .
- Mass Spectrometry : Confirm identity via exact mass analysis (theoretical exact mass: 255.74 g/mol for the free base) using high-resolution mass spectrometry (HRMS) .
Q. What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation of dust .
- Storage : Store in airtight containers at controlled room temperature (20–25°C) to prevent degradation .
- Emergency Measures : In case of eye contact, rinse with water for 15 minutes and seek medical attention. For skin exposure, wash with soap and water .
Q. What reference standards are available for this compound, and how are they characterized?
Methodological Answer:
- EP Impurity E : Certified under the European Pharmacopoeia as an impurity in methylphenidate formulations. Characterized via NMR, HPLC purity (>98%), and mass spectrometry .
- USP Standards : USP Methylphenidate Hydrochloride RS includes specifications for related substances, validated for use in pharmacopeial testing .
Advanced Research Questions
Q. How can method validation resolve discrepancies in impurity quantification across different chromatographic systems?
Methodological Answer:
- Column Variability : Test multiple column types (C18, phenyl-hexyl, HILIC) to assess retention time shifts. Optimize mobile phase composition (e.g., ion-pair reagents for hydrophilic interaction) .
- System Suitability : Include parameters like tailing factor (<2.0), theoretical plates (>2000), and resolution (>1.5) between the analyte and co-eluting peaks .
- Cross-Lab Validation : Collaborate with independent labs to compare inter-day precision (RSD <2%) and accuracy (recovery 98–102%) .
Q. How to validate an analytical method for detecting trace levels of this compound as a genotoxic impurity?
Methodological Answer:
- Sensitivity : Establish a limit of detection (LOD) ≤10 ppm using UPLC-MS/MS with multiple reaction monitoring (MRM). Validate linearity (R² >0.99) across 1–200% of the target concentration .
- Specificity : Demonstrate no interference from matrix components (e.g., excipients) via forced degradation studies (acid/base hydrolysis, oxidative stress) .
- Robustness : Evaluate method performance under varied flow rates (±0.1 mL/min), column temperatures (±5°C), and pH (±0.2 units) .
Q. How to assess the stability of this compound under accelerated storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation products via HPLC-UV and HRMS .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots. Predict shelf life by extrapolating data to 25°C .
- Photostability : Perform ICH Q1B testing under UV/visible light (1.2 million lux hours) to evaluate photo-degradation pathways .
Q. What strategies mitigate the formation of this compound as a synthesis impurity in methylphenidate production?
Methodological Answer:
- Process Optimization : Control reaction temperature (20–25°C) and pH (4–6) during esterification to minimize side reactions .
- In-Process Testing : Use inline FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry in real time .
- Purification : Employ recrystallization with ethanol:water (70:30) to remove residual impurities, achieving >99.5% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
